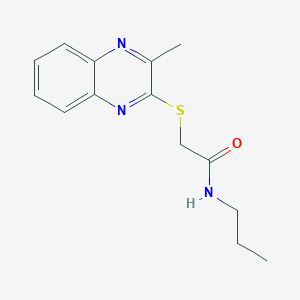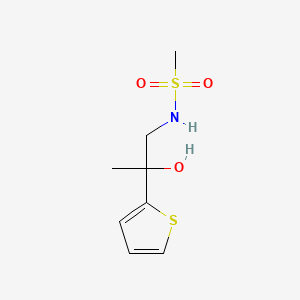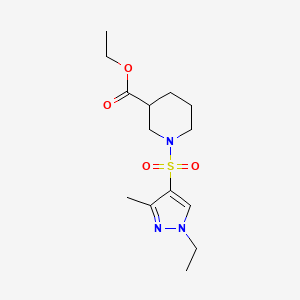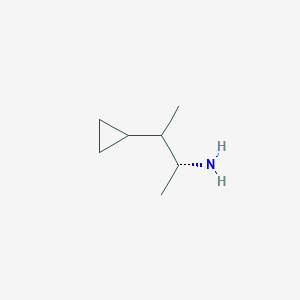
2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2567502-34-3 . It has a molecular weight of 186.68 . It is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2.ClH/c1-7-4-5-11-8(6-7)9(2,3)10;/h4-6H,10H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 186.68 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
1. Structural Characterization and Polymorphism
Böck et al. (2020) studied the structural characterization of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and its derived 2-aminothiazoles. This research highlights the importance of understanding the crystal and molecular structures of compounds related to 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride, particularly in terms of their polymorphism and intermolecular hydrogen bonding patterns (Böck et al., 2020).
2. Synthesis and Structure of Metal Complexes
The synthesis and structure of trialkyltantalum complexes stabilized by aminopyridinato ligands, including derivatives of 4-methylpyridin-2-yl, were explored by Noor et al. (2006). This research is relevant for understanding how compounds like 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride can be used in the synthesis of metal complexes, particularly in the context of catalysis and material science (Noor et al., 2006).
3. Role in Palladium-Catalyzed Reactions
Ahmad et al. (2019) investigated the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, utilizing 4-methylpyridin-2-amine. Their findings contribute to the understanding of transition metal-catalyzed hydrolysis, which is significant for various chemical synthesis processes, including those involving derivatives of 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride (Ahmad et al., 2019).
4. Corrosion Inhibition
The inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion was studied by Mert et al. (2014). This research is relevant for industrial applications where corrosion resistance is critical, and it demonstrates the potential use of 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride derivatives as corrosion inhibitors (Mert et al., 2014).
5. Catalysis and Ligand Design
Research on group 10 metal aminopyridinato complexes by Deeken et al. (2006) is significant for understanding the role of compounds like 2-(4-Methylpyridin-2-yl)propan-2-amine hydrochloride in catalysis. This study highlights the synthesis and applications of these complexes in aryl-Cl activation and hydrosilane polymerization, emphasizing the versatility of aminopyridine-based ligands (Deeken et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
While specific future directions for “2-(4-Methylpyridin-2-yl)propan-2-amine;hydrochloride” are not available, research into similar compounds suggests potential areas of interest. For example, imidazole derivatives have been studied for their broad range of chemical and biological properties, suggesting potential for the development of new drugs .
Propiedades
IUPAC Name |
2-(4-methylpyridin-2-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7-4-5-11-8(6-7)9(2,3)10;/h4-6H,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQAVWJEKAUONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)



![N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639422.png)
![4-(tert-butyl)phenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ether](/img/structure/B2639425.png)


![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2639431.png)



